3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for each reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Scientific Research Applications
Antimicrobial and Antifungal Properties
The compound has been synthesized as a potential antifungal and antimicrobial agent . The compounds were found to be potent against Aspergillus fumigatus, with MIC values of 0.039 mg/mL . The compound bearing a 2,6-dichloro group on the phenyl ring was found to be the most active broad spectrum antibacterial agent with a MIC value of 0.039 mg/mL .
Inhibition of Sterol 14α-demethylase
Molecular docking studies revealed a highly spontaneous binding ability of the tested compounds in the access channel away from catalytic heme iron of the enzyme, which suggested that the tested compounds inhibit this enzyme and would avoid heme iron-related deleterious side effects observed with many existing antifungal compounds .
Anticancer Potential
The pyrrole carboxamide skeleton, which is an important part of the compound, is known to exhibit varied biological activities that are important for potential drug development, including anticancer activity .
Antihypertensive Properties
Pyrrole derivatives, including those similar to the compound , have been reported to possess antihypertensive activities .
Kinase Inhibition
Compounds containing a pyrrole carboxamide motif have been found to act as kinase inhibitors , which could make them useful in the treatment of various diseases .
Antioxidant Properties
Pyrrole derivatives have been reported to possess antioxidant properties , which could make them useful in combating oxidative stress in the body.
Mechanism of Action
Target of Action
Compounds like “3,4-dimethyl 2-(4-aminophenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate” often target enzymes or receptors in the body. For instance, many pyrrole derivatives are known to have antimicrobial and antifungal properties .
Mode of Action
The compound might interact with its target by binding to active sites, thereby inhibiting the function of the target. The presence of the aminophenyl group could potentially enhance the binding affinity of the compound to its target .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Pyrrole derivatives are known to interact with various biochemical pathways, including those involved in microbial growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets an enzyme critical for microbial growth, its action could result in the inhibition of microbial proliferation .
Safety and Hazards
properties
IUPAC Name |
dimethyl 2-(4-aminophenyl)-1-methylpyrrole-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-17-8-11(14(18)20-2)12(15(19)21-3)13(17)9-4-6-10(16)7-5-9/h4-8H,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVJMGWVJHDMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1C2=CC=C(C=C2)N)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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